molecular formula C18H24N2O4 B11527936 Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate

Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate

Cat. No.: B11527936
M. Wt: 332.4 g/mol
InChI Key: MOUYKNLHICLOAT-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a methoxy group, a piperazine moiety, and an ethyl ester functional group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzofuran ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 4-methylpiperazine in the presence of a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors and enzymes.

    Biological Research: It is used in the study of cellular pathways and mechanisms, particularly those involving neurotransmission and signal transduction.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and cellular signaling.

Comparison with Similar Compounds

Ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and piperazine-containing compounds:

    5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole: Similar structure but with an indole ring instead of a benzofuran ring.

    2-[(4-Methylpiperazin-1-yl)methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-4-23-18(21)17-15(12-20-9-7-19(2)8-10-20)14-11-13(22-3)5-6-16(14)24-17/h5-6,11H,4,7-10,12H2,1-3H3

InChI Key

MOUYKNLHICLOAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)CN3CCN(CC3)C

Origin of Product

United States

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